ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Acylation Reaction: Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate reacts with 3-chlorobenzoyl chloride in the presence of a base (such as pyridine) to form the desired ester.
Esterification: The resulting ester undergoes esterification with ethanol to yield ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate.
b. Industrial Production: Industrial production methods typically involve large-scale reactions, optimized conditions, and purification steps. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.
Chemical Reactions Analysis
Types of Reactions:
Esterification: Formation of the ester bond during synthesis.
Reduction: Reduction of the carbonyl group (e.g., using LiAlH4) to yield the corresponding alcohol.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
3-Chlorobenzoyl chloride: Used for acylation.
Ethanol: Reactant for esterification.
LiAlH4: Reducing agent for carbonyl reduction.
Major Products: The major product is ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate itself.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with cellular components.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its structure and properties with related indole derivatives.
Biological Activity
Ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole derivatives family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C16H16ClNO4
Molecular Weight: 335.76 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The compound features an indole core substituted with a chlorobenzoyloxy group and an ethyl carboxylate moiety. This structural configuration is significant for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO), which plays a critical role in the biosynthesis of leukotrienes, mediators of inflammation .
- Receptor Modulation: It may interact with various cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity: The indole scaffold is known for its potential antioxidant properties, which could contribute to its protective effects against oxidative stress.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies:
- Cell Line Studies: In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 µM to 25 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
The compound's ability to inhibit 5-lipoxygenase suggests its potential as an anti-inflammatory agent. In cell-free assays, it exhibited an IC50 value of approximately 0.7 µM for blocking 5-LO activity, highlighting its potency .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the indole structure can significantly affect the biological activity:
- Substituent Positioning: The positioning of substituents on the indole ring influences enzyme inhibition efficacy. For instance, introducing halogen groups at specific positions enhances the compound's binding affinity to target enzymes .
Table: SAR Insights
Substituent Position | Effect on Activity |
---|---|
Ortho/Para | Increased potency |
Meta | Reduced potency |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- In Vivo Studies: Animal model studies demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its anticancer potential.
- Combination Therapy: Preliminary research suggests that this compound may enhance the efficacy of existing chemotherapy drugs when used in combination, potentially allowing for lower dosages and reduced side effects.
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
ethyl 5-(3-chlorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-4-25-20(24)18-12(2)22(3)17-9-8-15(11-16(17)18)26-19(23)13-6-5-7-14(21)10-13/h5-11H,4H2,1-3H3 |
InChI Key |
JEFPPHWPQVQQLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.